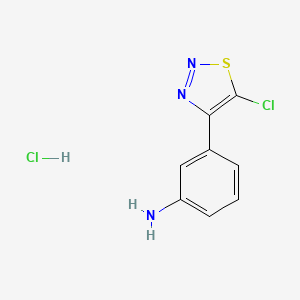

Chlorure de 3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline

Vue d'ensemble

Description

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C8H7Cl2N3S and its molecular weight is 248.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antimicrobiens

Les dérivés du 1,3,4-thiadiazole, y compris les composés similaires au chlorure de 3-(5-chloro-1,2,3-thiadiazol-4-yl)aniline, ont été synthétisés et évalués pour leurs propriétés antimicrobiennes puissantes. Ces composés ont montré une efficacité contre diverses souches bactériennes telles que E. coli, B. mycoides et des espèces fongiques comme C. albicans. La présence structurelle du cycle thiadiazole contribue à l'activité antimicrobienne, ce qui rend ces dérivés précieux dans le développement de nouveaux médicaments antimicrobiens .

Agents antinociceptifs

Des recherches ont également été menées sur les dérivés du 1,3,4-thiadiazole pour leurs effets antinociceptifs, qui sont essentiels dans la gestion de la douleur. Ces composés ont été testés contre des stimuli mécaniques, thermiques et chimiques pour évaluer leur efficacité à réduire la perception de la douleur. Les études ont indiqué que certains dérivés peuvent augmenter considérablement les temps de réaction dans les tests de plaque chaude et de pincement de la queue, suggérant une activité antinociceptive à médiation centrale. De plus, ils ont montré une diminution du comportement de contorsion chez la souris, ce qui indique un effet antinociceptif à médiation périphérique .

Agents anticancéreux

Certains dérivés du 1,2,3-thiadiazole ont été identifiés pour inhiber l'activité de la protéine de choc thermique 90 (Hsp90), qui est connue pour contrôler le repliement de nombreuses protéines. En inhibant Hsp90, ces dérivés peuvent entraîner la dégradation de plusieurs oncoprotéines, ce qui en fait des candidats potentiels pour la thérapie anticancéreuse. La capacité à perturber le repliement des protéines dans les cellules cancéreuses représente une voie prometteuse pour le développement de nouveaux médicaments anticancéreux .

Synthèse chimique

Les dérivés du thiadiazole servent d'intermédiaires clés dans la synthèse de divers composés contenant de l'azote, de l'oxygène, du soufre et du sélénium. Leur réactivité chimique est exploitée dans la synthèse d'une large gamme de produits chimiques, qui sont ensuite utilisés dans d'autres applications pharmaceutiques et industrielles. La polyvalence de ces composés dans les réactions chimiques en fait un groupe important en chimie médicinale .

Développement analgésique

Dans la quête de nouvelles molécules analgésiques, les dérivés du 1,3,4-thiadiazole ont été explorés pour leur potentiel à gérer la douleur sans les effets secondaires associés aux opioïdes et aux anti-inflammatoires non stéroïdiens (AINS). Ces dérivés agissent sur différentes voies du système nerveux pour soulager la douleur, offrant une approche alternative à la gestion de la douleur .

Recherche sur le repliement des protéines

L'interaction des dérivés du thiadiazole avec des protéines comme Hsp90 fournit des informations sur les mécanismes de repliement des protéines. Ceci est crucial pour comprendre les maladies causées par le mauvais repliement et l'agrégation des protéines, telles que la maladie d'Alzheimer et la maladie de Parkinson. L'étude de ces interactions peut conduire au développement d'agents thérapeutiques qui ciblent les voies de repliement des protéines .

Propriétés

IUPAC Name |

3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBVBENGODWKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

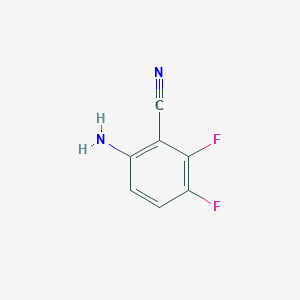

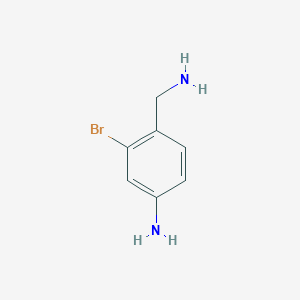

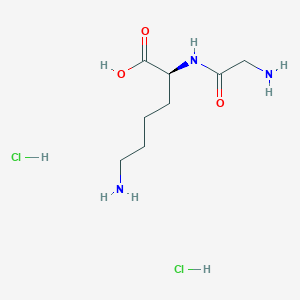

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

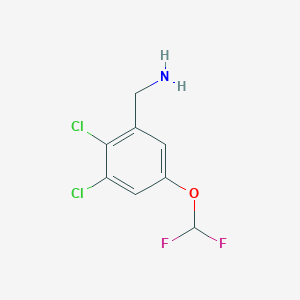

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)

![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)